![molecular formula C22H19FN4O3 B2412789 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile CAS No. 903851-55-8](/img/structure/B2412789.png)
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile
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Description
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C22H19FN4O3 and its molecular weight is 406.417. The purity is usually 95%.
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Biological Activity
The compound 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile is a complex organic molecule with potential therapeutic applications. This article aims to explore its biological activity, including its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H24FN5O3, and it possesses a unique structure that includes a piperazine ring, a fluorobenzoyl moiety, and an oxazole ring. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, the piperazine moiety is known for its role in modulating neurotransmitter systems, which can influence various physiological processes.
In Vitro Studies
Recent research has demonstrated that derivatives of piperazine compounds exhibit significant inhibitory effects on enzymes such as tyrosinase. A related compound, [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone , showed an IC50 value of 0.18μM, indicating strong enzyme inhibition without cytotoxic effects on B16F10 cells . This suggests that similar derivatives may possess comparable or enhanced biological activities.
Table 1: Summary of Biological Activities
Compound Name | IC50 (μM) | Biological Target | Effect |
---|---|---|---|
This compound | TBD | TBD | TBD |
[4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone | 0.18 | Tyrosinase | Competitive inhibitor |
4-(4-fluorobenzyl)piperazin-1-ylmethanone | TBD | TBD | TBD |
Case Studies
- Tyrosinase Inhibition : A study focused on the inhibition of tyrosinase by piperazine derivatives revealed that modifications to the piperazine ring significantly affected enzyme affinity and selectivity. The competitive nature of these inhibitors suggests they occupy the active site, preventing substrate binding .
- Antimelanogenic Effects : Another study demonstrated that compounds derived from piperazine structures exerted antimelanogenic effects on melanoma cells without inducing cytotoxicity. This indicates potential applications in skin-related therapies .
Properties
IUPAC Name |
5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3/c1-29-16-8-6-15(7-9-16)20-25-19(14-24)22(30-20)27-12-10-26(11-13-27)21(28)17-4-2-3-5-18(17)23/h2-9H,10-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQAKFIWKKVKJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.